molecular formula C20H19ClFN3OS B2765073 N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide CAS No. 1797725-46-2

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide

Cat. No.: B2765073
CAS No.: 1797725-46-2
M. Wt: 403.9
InChI Key: QVSZTXVIOBBRCS-UHFFFAOYSA-N
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Description

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzothiazole ring, a piperidine moiety, and a benzamide group. Its unique chemical configuration makes it a subject of interest for various scientific research applications, particularly in the development of anti-inflammatory and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide stands out due to its specific combination of a benzothiazole ring, a piperidine moiety, and a benzamide group. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for further research .

Biological Activity

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to the class of benzamide derivatives and has been studied for its diverse biological activities, including antibacterial, anti-tumor, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClFN3SC_{13}H_{13}ClFN_3S, with a molecular weight of approximately 295.79 g/mol. Its structure includes a piperidine ring and a benzothiazole moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(1,3-benzothiazol-2-yl)piperidin-4-ylmethanamine with appropriate chlorinated and fluorinated benzamides under mild conditions using solvents such as dimethylformamide (DMF). Methods such as hydroxybenzotriazole (HOBT) and EDC coupling have been employed to enhance yields and purity .

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting its potential as an antibacterial agent .

Anti-tumor Activity

Several studies have evaluated the anti-tumor effects of this compound on human cancer cell lines. For instance:

  • Cell Lines Tested : A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
  • Methods : The MTT assay was employed to assess cell viability, while flow cytometry was used to evaluate apoptosis and cell cycle progression.

Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in these cancer cell lines. The expression levels of inflammatory factors such as IL-6 and TNF-α were also reduced, highlighting its potential in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles associated with tumor growth and inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:

Compound NameStructureBiological Activity
Compound B76-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineAnti-tumor activity against A431 and A549
Compound 4iN-(2, 6-dichlorophenyl) benzo[d]thiazoleSignificant anticancer activity in various cell lines

This table illustrates how modifications in the benzothiazole nucleus can influence biological activity, with this compound standing out due to its unique structural features .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3OS/c21-14-4-3-5-15(22)18(14)19(26)23-12-13-8-10-25(11-9-13)20-24-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSZTXVIOBBRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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